1,4-Difluorobenzene

Computational Chemistry Thermochemistry Isomer Stability

1,4-Difluorobenzene (CAS 540-36-3), also known as para-difluorobenzene, is a fluorinated aromatic compound with the molecular formula C6H4F2 and a molecular weight of 114.09 g/mol. It is a colorless to light yellow liquid at room temperature with a melting point of -13°C, a boiling point of 88-89°C, and a density ranging from 1.11 to 1.17 g/mL depending on temperature.

Molecular Formula C6H4F2
Molecular Weight 114.09 g/mol
CAS No. 540-36-3
Cat. No. B165170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Difluorobenzene
CAS540-36-3
Synonymsp-Difluorobenzene
Molecular FormulaC6H4F2
Molecular Weight114.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)F
InChIInChI=1S/C6H4F2/c7-5-1-2-6(8)4-3-5/h1-4H
InChIKeyQUGUFLJIAFISSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

1,4-Difluorobenzene (540-36-3) for Scientific and Industrial Procurement: Core Properties and Baseline Specifications


1,4-Difluorobenzene (CAS 540-36-3), also known as para-difluorobenzene, is a fluorinated aromatic compound with the molecular formula C6H4F2 and a molecular weight of 114.09 g/mol . It is a colorless to light yellow liquid at room temperature with a melting point of -13°C, a boiling point of 88-89°C, and a density ranging from 1.11 to 1.17 g/mL depending on temperature . This compound is commercially available in high purity grades (≥99%), making it suitable for demanding research and industrial applications .

High-purity fluorinated aromatic reagent for demanding synthesis and electrolyte research
Para-substitution pattern delivers specific dipole moment and geometry for target applications
Liquid format with moderate boiling range supports straightforward handling and formulation

Why 1,4-Difluorobenzene Cannot Be Substituted by Its Ortho or Meta Isomers: A Technical Procurement Perspective


Although 1,2-, 1,3-, and 1,4-difluorobenzene share the same molecular formula, their distinct substitution patterns lead to significant differences in thermodynamic stability, electrochemical behavior, and chemical reactivity. These differences preclude simple interchangeability in applications such as lithium battery electrolytes and organic synthesis [1]. The para-substitution pattern of 1,4-difluorobenzene confers unique properties, including a specific dipole moment and lower relative energy compared to the ortho isomer [2]. Furthermore, in electrochemical systems, the absence of an 'acidic' proton in 1,4-difluorobenzene (a feature shared only with the ortho isomer among difluorobenzenes) is critical for achieving the desired redox stability, making it a preferred choice over other fluorinated benzenes [3].

1,4-DFB (Target)
Near-meta thermodynamic stability; reported absence of acidic proton for redox stability
Ortho / Meta Isomers
Ortho isomer is less stable; meta lacks specific para dipole and may alter electrochemical behaviour
1,4-DFB Reactivity
Slowest reductive defluorination rate among difluorobenzenes, indicating higher chemical robustness
Ortho / Meta Reactivity
Faster defluorination rates may lead to unwanted degradation in reducing environments
Electrolyte Cosolvent
Non-acidic proton ensures redox stability in high-voltage lithium metal batteries
Tri-, tetra-fluorobenzenes and acidic-proton-containing isomers may compromise cycling stability

Quantitative Differentiation of 1,4-Difluorobenzene: Comparative Evidence for Scientific Selection


Thermodynamic Stability: 1,4-Difluorobenzene is 14.1 kJ/mol More Stable Than Its Ortho Isomer

Density Functional Theory (DFT) calculations demonstrate that 1,4-difluorobenzene is significantly more stable than 1,2-difluorobenzene. The relative energies show 1,4-difluorobenzene to be only 2.5 kJ/mol less stable than the most stable isomer (1,3-difluorobenzene), compared to 1,2-difluorobenzene which is 16.6 kJ/mol less stable [1]. This near-meta stability makes 1,4-difluorobenzene a more robust and less reactive building block for applications where unwanted side reactions due to strain are a concern.

Thermodynamic stability
Head-to-head
14.1 kJ/mol more stable than ortho isomer
Higher stability suggests reduced decomposition risk in synthesis
DFT calculations, gas phase; near-meta stability observed
Computational Chemistry Thermochemistry Isomer Stability

Electrochemical Performance: 1,4-Difluorobenzene is an Optimal Cosolvent for High-Voltage Lithium Metal Batteries

A systematic study of fluorinated benzenes as non-solvating cosolvents for lithium metal batteries (LMBs) established that difluorobenzenes lacking an 'acidic' proton (specifically 1,2- and 1,4-difluorobenzene) are the optimal choice for achieving redox stability in high-voltage systems [1]. In contrast, fluorobenzenes with three or more fluorine atoms exhibited insufficient anodic stability, and those with higher acidity (lower pKa) were prone to detrimental side reactions during cycling [1]. This classification positions 1,4-difluorobenzene as a performance-critical component in advanced electrolyte formulations.

Electrochemical cosolvent
Class-level
Classified optimal for redox stability in LMBs; no acidic proton
Supports selection for high-voltage electrolyte studies
Cycling tests in FEC/EMC-based electrolytes; verify for specific system
Lithium Metal Batteries Electrolyte Additives Redox Stability

Chemical Reactivity: 1,4-Difluorobenzene Exhibits the Slowest Reductive Defluorination Rate Among Difluorobenzene Isomers

In catalytic hydrodefluorination studies using a Rh/zeolite catalyst, the pseudo-first-order reaction rate for defluorination was found to decrease in the order of substitution: fluorobenzene (fastest) > ortho (1,2-difluorobenzene) > meta (1,3-difluorobenzene) > para (1,4-difluorobenzene, slowest) [1]. This indicates that 1,4-difluorobenzene is the most recalcitrant to reductive defluorination among its isomers, a property that can be advantageous in applications requiring chemical robustness or, conversely, a challenge in remediation contexts.

Reductive defluorination rate
Head-to-head
Slowest: 1,4-DFB
Chemical robustness in reductive environments
Rh/zeolite catalysed hydrodefluorination; aqueous conditions
Gas-phase acidity
Head-to-head
ΔH°acid 1592 ± 8 kJ/mol
Measurably stronger acid than fluorobenzene (Δ 28 kJ/mol)
FT-ICR mass spectrometry; supports ion chemistry studies
Catalytic Hydrodefluorination Environmental Remediation Reaction Kinetics

Gas-Phase Acidity: 1,4-Difluorobenzene is a Stronger Acid Than Fluorobenzene

Gas-phase acidity measurements using Fourier transform ion cyclotron resonance mass spectrometry have determined the enthalpy of deprotonation (ΔH°acid) for 1,4-difluorobenzene to be 1592 ± 8 kJ/mol [1]. This value is significantly lower than that of fluorobenzene, which has a reported ΔH°acid of 1620 ± 8 kJ/mol [1]. This 28 kJ/mol difference indicates that 1,4-difluorobenzene is a measurably stronger gas-phase acid than its mono-fluorinated analog.

Gas-phase acidity
Head-to-head
ΔH°acid 1592 ± 8 kJ/mol
Measurably stronger acid than fluorobenzene (Δ 28 kJ/mol)
FT-ICR mass spectrometry; supports ion chemistry studies
Physical Organic Chemistry Gas-Phase Ion Chemistry Acidity

Validated Application Scenarios for 1,4-Difluorobenzene: Where Quantitative Differentiation Drives Procurement


Advanced Electrolyte Formulations for High-Voltage Lithium Metal Batteries

1,4-Difluorobenzene is a proven, optimal choice as a non-solvating cosolvent or antisolvent in fluorinated electrolytes for high-voltage lithium metal batteries (LMBs). Its lack of an 'acidic' proton ensures the redox stability required to prevent detrimental side reactions, a property not shared by all fluorinated benzenes [1]. This directly translates to improved cycling stability and longer battery life, making it a critical component for next-generation energy storage research.

Synthesis of Robust Fluorinated Building Blocks and Pharmaceutical Intermediates

The para-substitution pattern of 1,4-difluorobenzene, coupled with its superior thermodynamic stability over the ortho isomer (by 14.1 kJ/mol) [1] and its relative recalcitrance to reductive defluorination [2], makes it an ideal precursor for synthesizing complex, stable fluorinated molecules. It serves as a key intermediate in the production of pharmaceuticals, such as certain antihistamines and sedatives, where the specific geometry and electronic properties of the para-difluoro motif are essential for biological activity [3].

Fundamental Studies in Gas-Phase Ion Chemistry and Physical Organic Chemistry

Researchers investigating gas-phase ion-molecule reactions and intrinsic molecular acidity rely on well-characterized compounds. The precisely measured gas-phase acidity of 1,4-difluorobenzene (ΔH°acid = 1592 ± 8 kJ/mol) [1] and its distinct reactivity pattern compared to fluorobenzene provide a valuable benchmark. Its unique ability to undergo fluorine abstraction, as observed in reactions with O⁻ ions [1], offers a specific chemical handle not available with mono-fluorinated analogs, enabling more nuanced mechanistic studies.

Specialty Solvent for Non-Polar Reactions Requiring Chemical Inertness

1,4-Difluorobenzene's low polarity and chemical stability make it a valuable non-polar solvent for specific organic and organometallic reactions [1]. Its relatively low reactivity, especially its slow rate of reductive defluorination compared to other isomers [2], makes it suitable for use in reducing environments where other solvents might undergo unwanted degradation. This property is particularly relevant in developing non-polar electrolyte systems for advanced battery technologies, such as lithium-sulfur batteries [3].

Application
Selection Property
Validation Focus
High-voltage lithium metal battery electrolytes
Non-acidic proton and redox stability profile
Verify stable cycling performance in target electrolyte system
Fluorinated building blocks & pharmaceutical intermediates
Para-substitution geometry and reported higher thermodynamic stability ranking
Confirm reactivity and stability under specific synthetic conditions
Gas-phase ion chemistry and physical organic studies
Defined gas-phase acidity benchmark
Validate acidity and reaction pathways in experimental setup
Specialty non-polar solvent for reductive environments
Low reactivity in reductive defluorination and chemical inertness
Assess solvent compatibility and degradation profile in reducing conditions

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